106728-42-1 vs. Bestatin: Aminopeptidase B Inhibitory Potency Comparison
Hexanoic acid, 3-amino-5-methyl-2-oxo- (CAS 106728-42-1) inhibits recombinant human aminopeptidase B (AP‑B) with a Ki of 6.50 × 10³ nM (6.5 µM) [1]. In contrast, the widely used aminopeptidase inhibitor bestatin exhibits a Ki of 1 × 10³ nM (1 µM) against the same enzyme target . The target compound is thus approximately 6.5‑fold less potent than bestatin. This quantitative difference is critical for assay design: where bestatin may cause near‑complete AP‑B inhibition at low micromolar concentrations, this compound provides a more graded, partial inhibition profile, enabling dose‑response studies that require sub‑maximal enzyme suppression.
| Evidence Dimension | Enzyme inhibition constant (Ki) for aminopeptidase B (AP‑B; arginine aminopeptidase) |
|---|---|
| Target Compound Data | 6.50 × 10³ nM (6.5 µM) |
| Comparator Or Baseline | Bestatin: 1 × 10³ nM (1 µM) |
| Quantified Difference | Target compound is 6.5‑fold less potent (higher Ki) |
| Conditions | Recombinant human aminopeptidase B; in vitro enzyme inhibition assay; Ki determined from competitive inhibition kinetics (BindingDB curated data) |
Why This Matters
Procurement of this compound over bestatin is warranted when experimental protocols require moderate, titratable AP‑B inhibition rather than the near‑complete blockade that bestatin provides at similar concentrations.
- [1] BindingDB. BDBM50008432: 3-Amino-5-methyl-2-oxo-hexanoic acid (3-methyl-butyl)-amide. Aminopeptidase B (Homo sapiens). Ki = 6.50E+3 nM. View Source
